2H-1,2,4-Benzothiadiazine-7-sulfonamide 1,1-dioxide
Overview
Description
2H-1,2,4-Benzothiadiazine-7-sulfonamide 1,1-dioxide is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities. This compound is known for its antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . It is also recognized for its role as a KATP channel activator and AMPA receptor modulator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzothiadiazine-7-sulfonamide 1,1-dioxide typically involves the reaction of a sulfonamide with a suitable thiadiazine precursor. One common method includes the use of 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide as a starting material . The reaction conditions often involve the use of solvents like toluene and catalysts such as p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques like microwave-assisted synthesis to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-Benzothiadiazine-7-sulfonamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound, enhancing its biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its pharmacological effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which exhibit enhanced biological activities .
Scientific Research Applications
2H-1,2,4-Benzothiadiazine-7-sulfonamide 1,1-dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzothiadiazine-7-sulfonamide 1,1-dioxide involves its interaction with specific molecular targets and pathways:
KATP Channel Activation: The compound activates KATP channels, which play a crucial role in regulating insulin release from pancreatic beta cells.
AMPA Receptor Modulation: It modulates AMPA receptors, which are involved in synaptic transmission and plasticity in the central nervous system.
Inhibition of Chloride Reabsorption: As a diuretic, it inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, leading to increased excretion of sodium, chloride, and water.
Comparison with Similar Compounds
2H-1,2,4-Benzothiadiazine-7-sulfonamide 1,1-dioxide can be compared with other similar compounds such as:
Hydrochlorothiazide: Known for its diuretic properties, it shares a similar structure but differs in its specific pharmacological activities.
Benzthiazide: Another diuretic, it also inhibits chloride reabsorption but has different molecular targets and pathways.
Chlorothiazide: Similar in structure, it is used primarily as a diuretic and antihypertensive agent.
These comparisons highlight the unique properties of this compound, particularly its diverse pharmacological activities and potential therapeutic applications.
Properties
IUPAC Name |
1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4S2/c8-15(11,12)5-1-2-6-7(3-5)16(13,14)10-4-9-6/h1-4H,(H,9,10)(H2,8,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVXNZNOSZFBCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)N=CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879079 | |
Record name | 124-BENZTHIADIAZIN,11-O2-7SULFAMYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23141-75-5 | |
Record name | 124-BENZTHIADIAZIN,11-O2-7SULFAMYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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